Quinuclidinium, 6-(hydroxy(6-methoxy-4-quinolinyl)methyl)-1-methyl-3-vinyl-, iodide
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Overview
Description
Quinuclidinium, 6-(hydroxy(6-methoxy-4-quinolinyl)methyl)-1-methyl-3-vinyl-, iodide is a complex organic compound with a unique structure that combines a quinuclidine moiety with a quinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinuclidinium, 6-(hydroxy(6-methoxy-4-quinolinyl)methyl)-1-methyl-3-vinyl-, iodide typically involves multiple steps, starting with the preparation of the quinoline derivative. The key steps include:
Formation of the Quinoline Derivative: This involves the reaction of 6-methoxy-4-quinoline with appropriate reagents to introduce the hydroxy and methyl groups.
Quinuclidine Formation: The quinuclidine moiety is synthesized separately, often through the cyclization of suitable precursors.
Coupling Reaction: The quinoline derivative is then coupled with the quinuclidine moiety under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Quinuclidinium, 6-(hydroxy(6-methoxy-4-quinolinyl)methyl)-1-methyl-3-vinyl-, iodide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the quinoline ring or the quinuclidine moiety.
Substitution: The vinyl group and the iodide ion can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline ketones, while substitution reactions can produce a variety of quinoline derivatives.
Scientific Research Applications
Quinuclidinium, 6-(hydroxy(6-methoxy-4-quinolinyl)methyl)-1-methyl-3-vinyl-, iodide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infections.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: It is explored for its use in the synthesis of complex organic molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Quinuclidinium, 6-(hydroxy(6-methoxy-4-quinolinyl)methyl)-1-methyl-3-vinyl-, iodide involves its interaction with specific molecular targets. The quinoline moiety can bind to enzymes or receptors, inhibiting their activity or altering their function. The quinuclidine moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinidine: A well-known quinoline derivative used as an antiarrhythmic agent.
Quinine: Another quinoline derivative with antimalarial properties.
6-Methoxy-4-quinolinyl derivatives: Various compounds with similar structures but different functional groups.
Uniqueness
Quinuclidinium, 6-(hydroxy(6-methoxy-4-quinolinyl)methyl)-1-methyl-3-vinyl-, iodide is unique due to its combination of a quinuclidine moiety with a quinoline derivative, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
69881-63-6 |
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Molecular Formula |
C21H27IN2O2 |
Molecular Weight |
466.4 g/mol |
IUPAC Name |
(S)-[(2R)-5-ethenyl-1-methyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;iodide |
InChI |
InChI=1S/C21H27N2O2.HI/c1-4-14-13-23(2)10-8-15(14)11-20(23)21(24)17-7-9-22-19-6-5-16(25-3)12-18(17)19;/h4-7,9,12,14-15,20-21,24H,1,8,10-11,13H2,2-3H3;1H/q+1;/p-1/t14?,15?,20-,21+,23?;/m1./s1 |
InChI Key |
AJQSDVGBERUTGX-KCWPWBDNSA-M |
Isomeric SMILES |
C[N+]12CCC(C[C@@H]1[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[I-] |
Canonical SMILES |
C[N+]12CCC(CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[I-] |
Origin of Product |
United States |
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